molecular formula C6H12IN B1622297 1-(Iodomethyl)piperidine CAS No. 90485-32-8

1-(Iodomethyl)piperidine

Cat. No.: B1622297
CAS No.: 90485-32-8
M. Wt: 225.07 g/mol
InChI Key: OLCWOQAPVNRXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Iodomethyl)piperidine is a piperidine derivative substituted with an iodomethyl group at the nitrogen atom. Piperidine derivatives are widely studied for their pharmacological and synthetic utility, with substituents like aryl, alkyl, and halogen groups modulating reactivity, stability, and biological activity . The iodomethyl group likely enhances electrophilicity, making it a candidate for nucleophilic substitution reactions or as a precursor in drug synthesis.

Properties

IUPAC Name

1-(iodomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c7-6-8-4-2-1-3-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWOQAPVNRXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376689
Record name 1-(iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90485-32-8
Record name 1-(iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Iodomethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of 1-(Iodomethyl)piperidine.

Another method involves the use of N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method allows for the efficient synthesis of various cyclic amines, including piperidines .

Industrial Production Methods

Industrial production of 1-(Iodomethyl)piperidine often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents. Continuous flow reactions and microwave irradiation techniques are also employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and cyclic compounds. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Pharmaceutical Applications

1-(Iodomethyl)piperidine is primarily investigated for its potential in drug development. Its derivatives have shown promise in treating various conditions due to their interaction with biological targets:

  • Neuropharmacology : Compounds derived from 1-(iodomethyl)piperidine have been studied for their effects on neurotransmitter systems, particularly in relation to acetylcholine and serotonin receptors. For instance, donecopride, a derivative, has been shown to exhibit multitarget-directed ligand properties, impacting cognitive functions and neuroprotection .
  • Antidepressants and Antipsychotics : The piperidine scaffold is prevalent in many antidepressants and antipsychotic drugs. Research indicates that modifications to this scaffold can lead to compounds with enhanced efficacy and reduced side effects .

Case Studies and Research Findings

Several studies highlight the applications of 1-(iodomethyl)piperidine in medicinal chemistry:

  • Donecopride Synthesis : A study demonstrated that donecopride was synthesized from 4-amino-5-chloro-2-methoxybenzoic acid using 1-(iodomethyl)piperidine as a key intermediate. This compound showed significant effects on amyloid aggregation inhibition and cholinergic neurotransmission restoration, suggesting its potential as a treatment for Alzheimer's disease .
  • Pharmacological Screening : In vivo studies involving compounds derived from 1-(iodomethyl)piperidine showed alterations in spontaneous locomotor activity and cognitive performance in animal models. These findings indicate the compound's potential as a pleiotropic prodrug targeting multiple pathways involved in cognition .

Table 1: Summary of Biological Activities of 1-(Iodomethyl)piperidine Derivatives

Compound NameActivity TypeTarget Receptor/EnzymeObserved Effect
DonecoprideNeuroprotective5-HT4 receptorIncreased sAPPα release
Tert-butyl(3R)-3-(iodomethyl)piperidine-1-carboxylateAntidepressant potentialAChE (acetylcholinesterase)Inhibition observed
Piperidine derivativesAnalgesic/Anti-inflammatoryVariousSignificant pharmacological properties

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)piperidine and its derivatives involves interactions with specific molecular targets. For example, piperidine derivatives are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism. The inhibition of DHFR can lead to the disruption of DNA synthesis and cell proliferation, making these compounds potential anticancer agents .

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl-Aryl Substitutions

Piperidine derivatives with bulky cyclohexyl-aryl substituents are prominent in neuroactive compounds. Key examples include:

Compound Structure Key Properties Reference
PCP 1-(1-Phenylcyclohexyl)piperidine Analgesic; binds NMDA receptors.
BTCP 1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)piperidine Inhibits Trypanosoma cruzi Trypanothione reductase; structural analog of PCP.
PCP-OCH3-tetralyl 1-[1-(3-Methoxyphenyl)tetralyl]piperidine Enhanced thermal pain relief vs. PCP and ketamine in rodent models.

Key Insights :

  • Bulky aryl-cyclohexyl groups enhance receptor binding (e.g., NMDA, σ1 receptors) but reduce metabolic stability .
  • Substitutions like methoxy groups (PCP-OCH3-tetralyl) improve analgesic efficacy compared to parent compounds .

Piperidine Derivatives with Electron-Donating Substituents

The electronic effects of substituents significantly influence piperidine reactivity and biological interactions:

Compound Substituent Electron-Donating Strength Key Observations Reference
1-Pyrrolidino Pyrrolidine ring Strongest donor Higher resonance stabilization in aryl amines.
1-Piperidino Piperidine ring Moderate donor Reduced nN-πA interaction due to chair conformation rigidity.
1-(Iodomethyl)piperidine Iodomethyl group Electrophilic Expected to enhance reactivity in alkylation reactions. N/A

Key Insights :

  • Piperidino groups are weaker electron donors than pyrrolidino, affecting aromatic ring electron density in aryl-piperidine derivatives .
  • Halogenated substituents (e.g., iodomethyl) may increase electrophilicity, favoring applications in synthesis over direct receptor binding.

Key Insights :

  • Bulky hydrophobic groups (e.g., 3-phenylbutyl) improve stability in biological environments .
  • Iodine in 1-(Iodomethyl)piperidine may confer light sensitivity, necessitating dark storage.

Key Insights :

  • Methoxy and aryl groups enhance CNS-targeted activity (e.g., AChE inhibition) .
  • Iodomethyl groups may limit bioavailability due to high molecular weight but could serve as radiolabels in imaging probes.

Biological Activity

1-(Iodomethyl)piperidine is an organic compound characterized by a piperidine ring with an iodomethyl group at the first position. This structure significantly influences its biological activity, making it a valuable intermediate in synthetic organic and medicinal chemistry. The presence of the iodine atom enhances the compound's reactivity and potential interactions with various biological targets.

  • Molecular Formula : C₇H₁₄I₁N
  • Molecular Weight : 221.10 g/mol
  • CAS Number : 90485-32-8

The iodomethyl group allows for covalent bonding with nucleophilic sites on proteins, which can modulate their activity. This characteristic is crucial for its application in drug design and development.

Biological Activity

1-(Iodomethyl)piperidine exhibits notable biological activity through its interaction with various molecular targets. Research indicates that compounds with similar structures can influence signaling pathways related to inflammation and apoptosis, suggesting therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Interaction Studies

Interaction studies are essential for understanding the pharmacodynamics and pharmacokinetics of 1-(iodomethyl)piperidine. Preliminary findings suggest that it may modulate neurotransmitter systems, which could have implications for treating conditions like depression and anxiety disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to 1-(iodomethyl)piperidine:

Compound NameStructure FeaturesUnique Properties
4-(Chloromethyl)piperidineChlorine atom instead of iodineLess reactive than iodomethyl counterpart
4-(Bromomethyl)piperidineBromine atom instead of iodineIntermediate reactivity between chlorine and iodine
4-(Fluoromethyl)piperidineFluorine atom instead of iodineExhibits unique electronic properties due to fluorine
Tert-butyl 4-(iodomethyl)piperidine-1-carboxylateContains a carboxylate group along with iodomethylEnhanced reactivity and potential for diverse applications

Uniqueness : The distinct combination of substituents in 1-(iodomethyl)piperidine provides specific biological activities or synthetic utility compared to its analogs. The larger atomic size and higher reactivity of iodine make it particularly valuable in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Research has explored various aspects of the biological activity of 1-(iodomethyl)piperidine:

  • Antiviral Activity : A study evaluated the anti-HIV-1 properties of piperidine derivatives, including those similar to 1-(iodomethyl)piperidine, demonstrating potent activity against HIV-1 Bal (R5) infection in vitro, with IC50 values in the nanomolar range .
  • Neuropharmacological Effects : Another investigation into piperidine derivatives highlighted their ability to interact with acetylcholinesterase, suggesting potential use as cognitive enhancers or treatments for neurodegenerative diseases .
  • Antifungal Activity : Novel derivatives based on piperidine have shown antifungal properties against resistant strains like Candida auris, indicating a broader spectrum of biological activity that could be harnessed in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Iodomethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(Iodomethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.